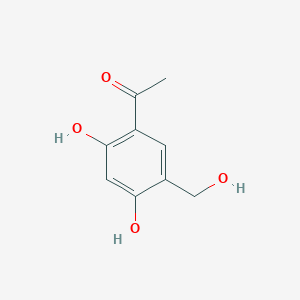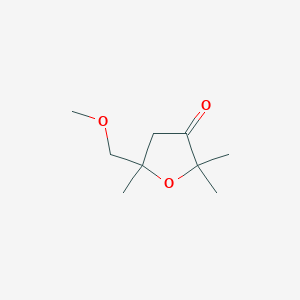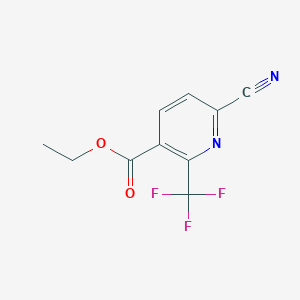![molecular formula C10H22S7 B8418159 1-Propanethiol, 3,3'-thiobis[2-[(2-mercaptoethyl)thio]- CAS No. 170016-25-8](/img/structure/B8418159.png)
1-Propanethiol, 3,3'-thiobis[2-[(2-mercaptoethyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} is a chemical compound characterized by its multiple thiol groups and sulfur atoms. This compound is known for its unique structure, which includes a central sulfanediyl group flanked by two 2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol groups. The presence of multiple thiol groups makes it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} typically involves the reaction of 3,3’-dithiobis(propane-1-thiol) with 2-mercaptoethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities of the compound. Industrial production methods may also include additional purification steps, such as distillation or chromatography, to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol-containing molecules.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, replacing other functional groups in a molecule.
Common Reagents and Conditions
Common reagents used in the reactions of 3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} include oxidizing agents (e.g., hydrogen peroxide, iodine), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., alkyl halides, acyl chlorides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of 3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} include disulfides, sulfonic acids, and various substituted thiol compounds. The specific products depend on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of thiol-disulfide exchange reactions and as a probe for redox biology.
Medicine: Investigated for its potential therapeutic applications, including as an antioxidant and in the development of thiol-based drugs.
Industry: Utilized in the production of polymers, coatings, and other materials that require thiol functionality.
Mecanismo De Acción
The mechanism of action of 3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} involves its thiol groups, which can undergo redox reactions and form disulfide bonds. These reactions are crucial in various biological and chemical processes. The compound can interact with molecular targets, such as enzymes and proteins, through thiol-disulfide exchange reactions, affecting their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Dithiobis(propane-1-thiol): Similar structure but lacks the additional 2-[(2-sulfanylethyl)sulfanyl] groups.
2,2’-Dithiobis(ethanol): Contains thiol groups but has a different backbone structure.
1,2-Ethanedithiol: A simpler thiol compound with only two thiol groups.
Uniqueness
3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} is unique due to its multiple thiol groups and the presence of a central sulfanediyl group. This structure provides enhanced reactivity and versatility in various chemical reactions and applications compared to similar compounds.
Propiedades
Número CAS |
170016-25-8 |
|---|---|
Fórmula molecular |
C10H22S7 |
Peso molecular |
366.8 g/mol |
Nombre IUPAC |
2-(2-sulfanylethylsulfanyl)-3-[3-sulfanyl-2-(2-sulfanylethylsulfanyl)propyl]sulfanylpropane-1-thiol |
InChI |
InChI=1S/C10H22S7/c11-1-3-16-9(5-13)7-15-8-10(6-14)17-4-2-12/h9-14H,1-8H2 |
Clave InChI |
VSSFYDMUTATOHG-UHFFFAOYSA-N |
SMILES canónico |
C(CSC(CS)CSCC(CS)SCCS)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-nitro-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol](/img/structure/B8418083.png)
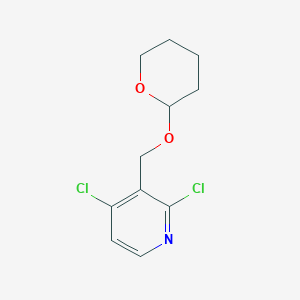
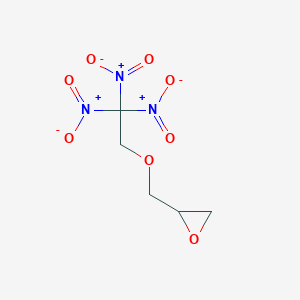
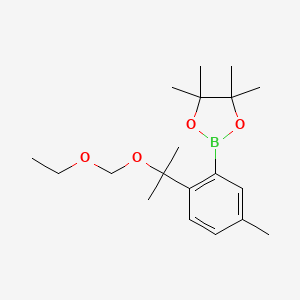
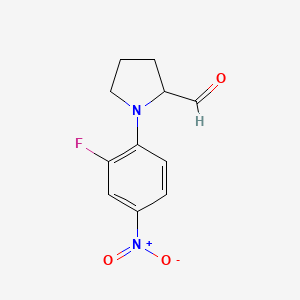
![3-[[(6-Chloro-2-pyrazinyl)amino]methyl]benzonitrile](/img/structure/B8418112.png)
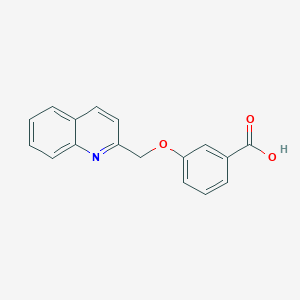
sulfamoyl}benzoic acid](/img/structure/B8418121.png)
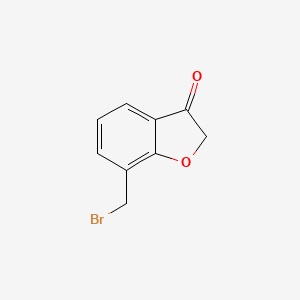
![2'-Deoxy-N-{[2-(4-nitrophenyl)ethoxy]carbonyl}cytidine](/img/structure/B8418138.png)
